2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a heterocyclic compound that features a furan ring, an oxazole ring, and an acetamide group
Scientific Research Applications
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Safety and Hazards
The safety information for “5-(furan-2-yl)isoxazole-3-carbohydrazide” indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound has a warning signal word, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, and P304+P340 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of the furan derivative with appropriate reagents such as carbon disulfide.
Acetamide Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted acetamide derivatives.
Mechanism of Action
The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-16(22-19-14)15-7-4-10-21-15/h1-7,10-11H,8-9,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRLOJNVRSEFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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